2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes multiple hydroxyl groups and a furan ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. The synthetic route includes several steps, such as alkylation, cyclization, and oxidation reactions. For example, phloroglucinol can be reacted with appropriate aldehydes and ketones under acidic or basic conditions to form the desired pyranochromene structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green solvents, catalysts, and other environmentally friendly procedures . The process may also involve scaling up the reaction from laboratory to industrial scale, ensuring that the reaction conditions are controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. These interactions can result in the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4H-chromene-3,5,7-triol: A similar compound with additional hydrazone and nitrophenyl groups, known for its potential as a phosphodiesterase inhibitor.
5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: A derivative with different alkyl substituents, studied for its anticancer activities.
Uniqueness
2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is unique due to its specific combination of hydroxyl groups and furan ring, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C23H16O8 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C23H16O8/c1-10-2-5-17(29-10)12-7-20(28)30-19-9-16(27)22-15(26)8-18(31-23(22)21(12)19)11-3-4-13(24)14(25)6-11/h2-6,8-9,12,24-25,27H,7H2,1H3 |
InChI Key |
XSTKBIUPMZNKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=O)OC3=C2C4=C(C(=C3)O)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
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